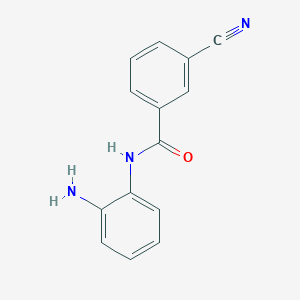

N1-(3-cyanobenzoyl)-1,2-benzenediamine

Description

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-(2-aminophenyl)-3-cyanobenzamide |

InChI |

InChI=1S/C14H11N3O/c15-9-10-4-3-5-11(8-10)14(18)17-13-7-2-1-6-12(13)16/h1-8H,16H2,(H,17,18) |

InChI Key |

FSYCEQIQANEUFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2-Benzenediamine Derivatives

*Estimated based on structural similarity.

Structural and Electronic Effects

- Electron-Withdrawing Groups: The 3-cyanobenzoyl group in the target compound combines a benzoyl (electron-withdrawing via conjugation) and a cyano group (strong -I effect), enhancing electrophilicity at the aromatic core. This contrasts with trifluoromethyl (-CF3) substituents in CAS 35203-49-7 and 1651-43-0, which impart hydrophobicity and metabolic stability .

- Aromatic vs. Aliphatic Substituents : JSH-23 (N1-3-phenylpropyl) and CAS 28898-03-5 (N1-2-fluorophenyl) demonstrate how aromatic substituents influence bioactivity, whereas aliphatic chains (e.g., N1-tert-butyl in CAS 28458-68-6) may enhance steric bulk .

Physicochemical Properties

- Thermal Stability: The trifluoromethyl group in CAS 35203-49-7 contributes to a high melting point (249.7°C), whereas the target compound’s cyano group may similarly increase thermal stability due to dipole interactions .

- Lipophilicity: JSH-23 and N1-phenyl derivatives (e.g., CAS 1651-43-0) exhibit high logP values (>4), suggesting hydrophobic character. The target compound’s cyano group may reduce logP compared to -CF3 analogs but increase it relative to unsubstituted diamines .

Preparation Methods

Acylation of 2-Nitroaniline

In the first step, 2-nitroaniline undergoes acylation with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds in an aprotic solvent (e.g., ethyl acetate or dichloromethane) under reflux conditions. The nitro group remains intact during this step, ensuring regioselective acylation at the para position relative to the nitro group. The product, N-(3-cyanobenzoyl)-2-nitroaniline , is isolated via standard workup (filtration, solvent evaporation) and characterized by spectral methods.

Nitro Group Reduction

The nitro group in N-(3-cyanobenzoyl)-2-nitroaniline is reduced to an amine using catalytic hydrogenation. A mixture of the intermediate (1.0 g, 3.7 mmol), 10% palladium-on-carbon catalyst, and ethyl acetate (250 mL) is subjected to hydrogen gas at ambient pressure and temperature. The reaction typically completes within 4–6 hours, yielding N¹-(3-cyanobenzoyl)-1,2-benzenediamine after catalyst filtration and solvent removal.

Key Advantages :

-

High regioselectivity ensured by the nitro group’s directing effects.

-

Mild reaction conditions minimize side reactions like over-reduction or cyano group hydrolysis.

Diazotization-Coupling Approaches

Diazonium Salt Formation

N-Methyl-1,2-phenylenediamine could be diazotized using tert-butyl nitrite (TBN) in acetic acid, generating a reactive diazonium intermediate. This intermediate couples with 3-cyanobenzoic acid derivatives under Ullmann or Sandmeyer conditions to form the desired acylated product.

Cyano Group Introduction

Alternatively, a pre-formed benzoyl chloride with a nitro group at the meta position undergoes nucleophilic substitution with cyanide ions (e.g., using CuCN in DMF), followed by nitro reduction and acylation of 1,2-benzenediamine.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Hydrogenation Kinetics

The palladium-catalyzed reduction of the nitro group proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the primary amine. Elevated hydrogen pressures (1–3 atm) may accelerate the reaction but risk over-reduction.

Regioselectivity in Acylation

The patent method circumvents regioselectivity issues by acylation 2-nitroaniline, where the nitro group directs electrophilic substitution to the para position. In contrast, direct acylation of 1,2-benzenediamine would require bulky bases (e.g., DMAP) to favor monoacylation.

Q & A

Q. What are the common synthetic routes for preparing N1-(3-cyanobenzoyl)-1,2-benzenediamine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling ortho-nitroaryl halides with amino acid derivatives or amino alcohols to form intermediates like ortho-nitroanilines. These intermediates are reduced to generate 1,2-benzenediamine derivatives, followed by condensation with 3-cyanobenzoyl chloride. Key steps include:

- Coupling : Use Pd-catalyzed cross-coupling reactions under inert atmospheres (e.g., N₂) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Na₂S₂O₄) to convert nitro groups to amines .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., ethanol/water) .

- Characterization : Confirm intermediates via NMR (aromatic proton integration at δ 6.5–7.5 ppm) and LC-MS (m/z matching calculated molecular weight) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : and NMR to verify aromatic substitution patterns and amide bond formation (e.g., carbonyl resonance at δ ~165 ppm) .

- FT-IR : Detect characteristic peaks for nitrile (~2240 cm⁻¹) and amide (~1650 cm⁻¹) groups .

- Purity Assessment :

- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to achieve >98% purity .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Target Identification : Perform pull-down assays with biotinylated analogs or use computational molecular docking (e.g., AutoDock Vina) to predict binding partners like kinases or receptors .

- Functional Studies :

- Kinase Assays : Measure inhibition of IRAK4 (or related kinases) using ATP-Glo™ luminescence kits .

- Cellular Pathways : Use siRNA knockdowns or CRISPR-Cas9 to validate target involvement in pathways (e.g., NF-κB signaling) .

Q. What strategies resolve contradictions in reported biological activities of benzenediamine derivatives?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, RAW264.7) to assess potency variability .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyanobenzoyl with fluorobenzoyl) to isolate critical functional groups .

- Meta-Analysis : Cross-reference data from public databases (e.g., PubChem BioAssay) to identify assay-specific discrepancies .

Q. How can catalytic conditions be optimized for scalable synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity, temperature) .

- Green Chemistry : Replace Pd catalysts with Fe³⁺/ascorbic acid systems in aqueous media to improve sustainability .

- Process Monitoring : In-situ FT-IR or Raman spectroscopy to track reaction progress and minimize side products .

Q. What approaches ensure stability and prevent degradation of this compound in long-term studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Light Sensitivity : Store in amber vials under argon; use UV-vis spectroscopy to detect photodegradation products .

- Lyophilization : Improve shelf life by lyophilizing in cryoprotectants (e.g., trehalose) for in vivo applications .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR, MS) for structurally similar benzenediamine derivatives?

- Methodological Answer :

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals and confirm connectivity .

- High-Resolution MS : Compare isotopic patterns and exact mass (<5 ppm error) to rule out isobaric interferences .

- X-ray Crystallography : Resolve ambiguous cases by determining crystal structures of key intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.